An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)azetidine
An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)azetidine
Abstract: The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)azetidine, a key building block for drug discovery and development. We will explore its core chemical properties, spectroscopic profile, synthesis methodologies, and characteristic reactivity. The discussion is grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.
Introduction: The Value of Strained Scaffolds in Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, occupy a unique space in chemical reactivity and structural biology.[1][2] Their significant ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled, selective chemical transformations.[3][4] This inherent reactivity, combined with a rigid, three-dimensional geometry, makes the azetidine ring an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]
The subject of this guide, 2-(4-Fluorophenyl)azetidine, incorporates two critical motifs. The 2-aryl substitution provides a vector for introducing complex side chains and engaging in specific binding interactions, such as π-stacking. The 4-fluorophenyl group is a classic feature in medicinal chemistry, often employed to enhance metabolic stability by blocking para-hydroxylation and to modulate electronic properties for improved target engagement.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and biological systems. The properties of 2-(4-Fluorophenyl)azetidine are summarized below.
| Property | Value | Significance for Researchers |
| CAS Number | 959238-17-6[7][8] | Unique identifier for database searches and procurement. |
| Molecular Formula | C₉H₁₀FN[7][8][9] | Confirms elemental composition. |
| Molar Mass | 151.18 g/mol [7] | Essential for calculating molar equivalents in reactions. |
| Boiling Point | 214.4 °C[7] | Indicates low volatility; useful for purification by distillation. |
| Density | 1.116 g/cm³[7] | Important for solvent selection and reaction setup. |
| Flash Point | 83.4 °C[7] | Defines handling and storage requirements regarding flammability. |
| Predicted XlogP | 1.6[9] | Suggests moderate lipophilicity, a key factor in cell permeability. |
| SMILES | C1CNC1C2=CC=C(C=C2)F[9] | Machine-readable representation for cheminformatics. |
| Storage | +2 to +8 °C[7] | Recommended condition to ensure long-term stability. |
Spectroscopic Profile for Structural Elucidation
Rigorous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 2-(4-Fluorophenyl)azetidine, which are critical for reaction monitoring and final product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of the molecule.
-
¹H NMR: The proton spectrum is expected to be complex due to the molecule's asymmetry. The aromatic region should display two sets of signals for the protons on the fluorophenyl ring, appearing as complex multiplets (often resembling doublets of doublets) due to both H-H and H-F coupling. The proton at the C2 position (the benzylic position) will appear as a multiplet, coupled to the non-equivalent protons on the C3 methylene group. The azetidine ring protons at C3 and C4 will be diastereotopic and exhibit complex splitting patterns.
-
¹³C NMR: The carbon spectrum will show distinct signals for the nine carbons. The carbons of the fluorophenyl ring will exhibit characteristic splitting due to C-F coupling, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The three aliphatic carbons of the azetidine ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of key functional groups.
-
~3350-3300 cm⁻¹: N-H stretch (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1600 cm⁻¹ and ~1510 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1230-1215 cm⁻¹: Strong C-F stretch, characteristic of the fluorophenyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 151.08 is expected for the molecular ion.
-
Fragmentation: Common fragmentation pathways for 2-aryl azetidines include cleavage of the C2-C3 bond and subsequent loss of ethylene (C₂H₄), leading to characteristic fragment ions. Predicted collision cross-section data for various adducts, such as [M+H]⁺, are available in public databases.[9]
Synthesis and Mechanistic Considerations
The synthesis of azetidines can be challenging due to the ring strain but is achievable through several established strategies, primarily involving intramolecular cyclization.[2][10]
Caption: A plausible synthetic workflow for 2-(4-Fluorophenyl)azetidine.
Experimental Protocol: Intramolecular Cyclization Approach
This protocol outlines a representative synthesis based on the cyclization of a γ-amino alcohol precursor. The causality behind this common strategy is the conversion of a poor leaving group (hydroxyl) into a good one (mesylate or tosylate), which is then readily displaced by the intramolecular amine nucleophile to form the strained four-membered ring.
-
Step 1: Synthesis of the 1,3-Amino Alcohol Precursor:
-
React 4-fluorobenzaldehyde with a suitable nucleophile, such as the enolate of an N-protected glycine ester, to form a β-hydroxy-α-amino acid derivative.
-
Reduce the ester functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to reflux. This yields the N-protected 1-(4-fluorophenyl)-3-amino-1,3-propanediol. The choice of a powerful, unselective reducing agent is necessary to reduce the carboxylate.
-
-
Step 2: Activation of the Hydroxyl Group:
-
Selectively activate the primary hydroxyl group. This is often achieved by converting it to a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group.
-
Dissolve the amino alcohol in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of methanesulfonyl chloride (MsCl). The base is crucial to neutralize the HCl generated during the reaction.
-
-
Step 3: Deprotection and Intramolecular Cyclization:
-
Remove the nitrogen protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).
-
Treat the resulting free amino-mesylate with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). The base deprotonates the amine, increasing its nucleophilicity and driving the intramolecular Sₙ2 reaction to displace the mesylate and form the azetidine ring. The reaction is self-validating as the formation of the product can be easily monitored by TLC or LC-MS, observing the disappearance of the starting material and the emergence of a new, more mobile spot corresponding to the cyclized product.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(4-Fluorophenyl)azetidine is dominated by two features: the nucleophilic secondary amine and the strain of the four-membered ring.[4]
Caption: Key reactivity pathways for 2-(4-Fluorophenyl)azetidine.
N-Functionalization
The nitrogen atom of the azetidine ring is a potent nucleophile and readily reacts with a wide range of electrophiles. This is the most common strategy for derivatizing the scaffold.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) provides the corresponding N-acyl azetidines.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to N-alkylated products.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to form N-aryl azetidines.
Ring-Opening Reactions
The inherent ring strain makes the azetidine susceptible to ring-opening by nucleophiles, particularly under acidic conditions.[11]
-
Mechanism: Protonation of the ring nitrogen by a strong acid makes the ring carbons significantly more electrophilic. A subsequent attack by a nucleophile (e.g., a halide, water, or an alcohol) on one of the ring carbons (typically the less hindered one) leads to cleavage of a C-N bond and relieves the ring strain.
-
Synthetic Utility: This reaction provides a pathway to synthetically valuable, stereodefined 1,3-difunctionalized open-chain compounds, such as γ-haloamines or γ-amino alcohols.
Applications in Drug Discovery
The 2-(4-Fluorophenyl)azetidine scaffold is a valuable building block for several reasons:
-
Structural Rigidity: The constrained four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.[5]
-
Improved Physicochemical Properties: As a small, polar, sp³-rich scaffold, the azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic or conformationally flexible linkers.[6][12]
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other common functionalities, such as piperidines or pyrrolidines, offering a novel vector space for exploring structure-activity relationships (SAR).[6]
-
Pharmacological Relevance: Azetidine-containing compounds have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[13][14][15]
Safety and Handling
As with any laboratory chemical, proper handling of 2-(4-Fluorophenyl)azetidine is essential.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | GHS05 (Corrosion), GHS07 | H315: Causes skin irritation[7] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage[7] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[7] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]
-
Wash hands and any exposed skin thoroughly after handling.[16]
-
Store in a tightly-closed container in a cool, dry place as recommended.[16]
Conclusion
2-(4-Fluorophenyl)azetidine is a synthetically versatile and medicinally relevant building block. Its chemical properties are defined by the interplay between the nucleophilic nitrogen center and the inherent strain of the four-membered ring. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and reactivity patterns enables researchers to effectively incorporate this valuable scaffold into complex molecular designs, paving the way for the discovery of novel therapeutics.
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